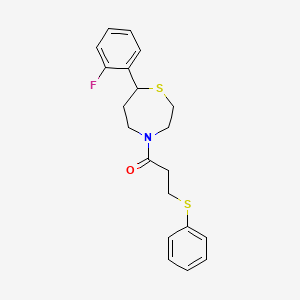

1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one

Description

1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one is a synthetic organic compound featuring a 1,4-thiazepane core substituted at position 7 with a 2-fluorophenyl group and at position 4 with a propan-1-one moiety bearing a phenylthio substituent. The 1,4-thiazepane ring (a seven-membered heterocycle containing nitrogen and sulfur) contributes conformational flexibility, while the fluorine atom at the ortho position of the phenyl group enhances lipophilicity and metabolic stability.

Properties

IUPAC Name |

1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-3-phenylsulfanylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FNOS2/c21-18-9-5-4-8-17(18)19-10-12-22(13-15-25-19)20(23)11-14-24-16-6-2-1-3-7-16/h1-9,19H,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXMPZDNCVSJAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2F)C(=O)CCSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

- Molecular Formula : C17H20FN3OS

- Molecular Weight : 349.42 g/mol

The structural representation can be summarized as follows:

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, particularly in the context of cancer treatment and neuropharmacology. The following sections summarize key findings from various studies.

Anticancer Activity

-

In Vitro Studies :

- The compound was evaluated using the National Cancer Institute's (NCI) 60 human tumor cell line screening program. It demonstrated notable cytotoxic effects against several cancer types, including:

Cell Line Type GI50 (μM) TGI (μM) Non-small cell lung 17.47 50.68 CNS Cancer 49.97 N/A Ovarian Cancer 27.71 N/A Prostate Cancer 44.35 N/A Breast Cancer 15.65 N/A -

Mechanism of Action :

- The compound's mechanism is hypothesized to involve the inhibition of specific cellular pathways related to proliferation and survival, potentially interacting with various enzymes or receptors involved in tumor growth.

Neuropharmacological Effects

Preliminary studies suggest that the compound may also exhibit activity against serotonin receptor subtypes, particularly the 5-hydroxytryptamine receptor 1D (5-HTR1D) , which is implicated in mood regulation and pain perception. This suggests potential applications in treating mood disorders or pain management.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

- Study A : Investigated the synthesis of derivatives based on thiazepane structures, revealing that modifications can enhance biological activity.

- Study B : Conducted a structure-activity relationship (SAR) analysis indicating that fluorine substitution at specific positions significantly affects anticancer potency.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be contextualized against analogs with modifications to the thiazepane ring, fluorophenyl group, or propanone substituents. Below is a comparative analysis based on the available evidence:

Structural Analogs with Varying Aromatic Substituents

- 1-(7-Phenyl-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one (): This analog lacks the fluorine atom on the phenyl group. Comparative studies suggest fluorinated analogs often exhibit improved metabolic stability and bioavailability .

- 7-(2-Fluorophenyl)-4-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,4-thiazepane-1,1-dione (): This compound shares the 7-(2-fluorophenyl)-thiazepane core but replaces the propanone group with a cyclopropanecarbonyl moiety. The additional 4-fluorophenyl substituent could amplify π-π stacking interactions in biological systems .

Propan-1-one Derivatives in Pharmacological Contexts

- WHO-Evaluated Flavouring Agents (): Compounds like 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (No. 2158) and its derivatives share the propan-1-one backbone but feature pyridyl and hydroxyl substituents. These compounds have raised genotoxicity concerns in high-exposure scenarios, underscoring the importance of substituent choice in safety profiles.

Glycosylated Propanone Derivatives ():

While structurally distinct, compounds like neohesperidin dihydrochalcone and naringin dihydrochalcone incorporate propanone moieties with glycosylated aromatic groups. These derivatives highlight the versatility of the propanone scaffold in diverse applications, though the target compound’s thiazepane and fluorophenyl groups suggest a specialized design for neurological or antimicrobial targets .

Research Findings and Inferences

Fluorine Impact: The 2-fluorophenyl group in the target compound likely enhances binding to hydrophobic pockets in biological targets compared to non-fluorinated analogs .

Sulfur Interactions : The phenylthioether group may engage in unique sulfur-π or hydrogen-bonding interactions, differentiating it from oxygen-containing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.